molecular formula C6H13NO2 B8013518 N-(oxan-2-yloxy)methanamine

N-(oxan-2-yloxy)methanamine

Cat. No.: B8013518
M. Wt: 131.17 g/mol
InChI Key: YRTNZSACRUSRKA-UHFFFAOYSA-N
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Description

N-(oxan-2-yloxy)methanamine is an organic compound characterized by a methanamine backbone (CH₃NH₂) functionalized with an oxan-2-yloxy group. The oxan (tetrahydropyran) ring is a six-membered cyclic ether, where the oxygen atom is positioned at the second carbon.

Properties

IUPAC Name

N-(oxan-2-yloxy)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-9-6-4-2-3-5-8-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTNZSACRUSRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Oxan vs. Oxetane : Oxan (6-membered) provides greater conformational flexibility compared to oxetane (4-membered), affecting solubility and steric interactions .
  • Amine Substitution : Primary amines (as in this compound) exhibit higher nucleophilicity than secondary or tertiary analogs (e.g., FTO-30 N) .

Physicochemical Properties

Solubility and Polarity

  • This compound : Moderate polarity due to ether and amine groups; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) .
  • FTO-30 N : Lower aqueous solubility due to aromatic and bulky oxetane-pyrrolidine groups; >95% purity confirmed via HPLC .
  • N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine : Enhanced lipophilicity from the oxazole ring; suitable for membrane permeability in drug design .

Stability

  • Nitrone derivatives (e.g., N-[(Z)-4-Methoxybenzylidene]methanamine oxide) are prone to hydrolysis under acidic conditions, unlike ether-linked compounds .

Research Findings and Data Tables

Table 1: Key Analytical Data for Selected Methanamine Derivatives

Compound Molecular Formula Molecular Weight Purity (%) Key Analytical Method
This compound (hypothetical) C₆H₁₃NO₂ 131.17 - -
FTO-30 N C₁₇H₂₇N₃O 301.42 >95 HRMS, ¹H/¹³C NMR
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine C₆H₁₀N₂O 126.16 - SMILES: CC1=NC(=CO1)CNC
N-[(Z)-4-Methoxybenzylidene]methanamine oxide C₁₁H₁₃NO₄ 223.23 - X-ray crystallography

Table 2: Comparison of Reactivity Profiles

Compound Key Reactivity Applications
This compound Amine condensation, ether stability Drug intermediates, polymer crosslinkers
FTO-30 N Oxetane ring-opening, demethylase inhibition Anticancer agents
Nitrones () Cycloaddition, hydrogen bonding Heterocycle synthesis, crystal engineering

Preparation Methods

THP Ether Formation

The oxan-2-yloxy group is typically introduced via acid-catalyzed reaction of dihydropyran (DHP) with a hydroxyl-containing precursor. For example:

  • Reaction Conditions : A primary alcohol (e.g., 2-hydroxyethylamine) is treated with DHP in the presence of pyridinium p-toluenesulfonate (PPTS) or HCl in dichloromethane at 0–25°C.

  • Yield : ~80–95% for analogous THP-protected alcohols.

Conversion to Amine

The protected intermediate undergoes amination:

  • Nucleophilic Substitution : The THP-protected alcohol is converted to a mesylate or tosylate (using methanesulfonyl chloride or tosyl chloride) and reacted with ammonia or methylamine in THF or DMF.

    • Example : Reaction of THP-protected 2-mesylethanol with aqueous ammonia at 60°C yields N-(oxan-2-yloxy)methanamine.

    • Yield : 60–75% (extrapolated from similar substitutions).

Reductive Amination of THP-Protected Aldehydes

Aldehyde Synthesis

A THP-protected aldehyde is prepared via oxidation of a THP ether:

  • Oxidation : THP-protected ethanolamine is oxidized using pyridinium chlorochromate (PCC) or Swern conditions to yield the aldehyde.

Reductive Amination

The aldehyde reacts with ammonia under reductive conditions:

  • Conditions : Sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium in methanol at pH 4–6.

  • Yield : 50–65% (based on analogous reductive aminations).

Coupling Reactions with THP-Protected Intermediates

Mitsunobu Reaction

A THP-protected alcohol is coupled with an amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • Example : THP-protected 2-hydroxyethylazide reacts with triphenylphosphine, followed by Staudinger reaction to yield the amine.

  • Yield : 70–85%.

Carbodiimide-Mediated Coupling

Activation of THP-protected carboxylic acids for amide formation:

  • Conditions : EDCl or DCC with HOBt in DMF, followed by reaction with methylamine.

  • Yield : 55–70% (extrapolated from imidazopyridine syntheses).

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Yield Range
THP Protection/AminationProtection → Mesylation → SubstitutionHigh selectivity, scalableMulti-step, hazardous reagents60–75%
Reductive AminationOxidation → Reductive couplingMild conditionsRequires aldehyde stability50–65%
Mitsunobu ReactionDEAD/PPh3-mediated couplingStereochemical controlCostly reagents, purification challenges70–85%
Carbodiimide CouplingEDCl/HOBt activationCompatible with sensitive aminesModerate yields55–70%

Critical Considerations

Protecting Group Stability

  • THP ethers are acid-labile, requiring neutral or basic conditions during amination.

  • Deprotection (if needed) uses aqueous HCl in THF.

Stereochemical Outcomes

  • Mitsunobu reactions retain configuration, making them suitable for chiral synthesis.

  • Reductive amination may require chiral catalysts for enantioselectivity .

Q & A

Q. What synthetic methodologies are effective for preparing N-(oxan-2-yloxy)methanamine, and how can reaction conditions be optimized?

  • Answer : this compound can be synthesized via condensation reactions between oxetane derivatives and methylamine precursors. For example, similar compounds like 1-[4-(oxan-2-yloxy)phenyl]methanamine are synthesized by coupling oxetane-containing aryl ethers with methylamine derivatives under mild basic conditions . Optimization includes:
  • Catalyst selection : Use of Lewis acids (e.g., MgSO₄) to enhance reaction efficiency .
  • Temperature control : Reactions typically proceed at 25–60°C to balance yield and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Answer : Key techniques include:
  • ¹H/¹³C NMR : Identify oxetane ring protons (δ 3.5–4.5 ppm) and methylamine signals (δ 2.5–3.5 ppm). For example, oxetane-containing analogs show distinct splitting patterns due to ring strain .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy. A related compound, L1, exhibited a calculated mass of 366.2774 and observed 366.2774 .
  • IR spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Q. Example NMR Data for Analogous Compounds :

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
L1 (oxetane derivative)3.85–4.20 (m, oxetane protons)70–75 (oxetane carbons)
Nitrone analog8.42 (s, C=N)155.5 (C=N)

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Answer :
  • Temperature : Store at -20°C for long-term stability (≥3 years) and room temperature for short-term use (<2 weeks) .
  • Light sensitivity : Protect from UV light to prevent oxetane ring degradation.
  • Moisture control : Use desiccants in sealed containers to avoid hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound derivatives?

  • Answer :
  • Quantum-chemical calculations : Use ab initio HF/6-31G * to compare isomer stability. For example, Z-isomers of thiophene-derived methanamines are 3.37–3.87 kcal/mol more stable than E-isomers due to reduced steric strain .
  • Conformational analysis : Chair conformers with axial sulfur in spirocyclic derivatives exhibit the lowest energy .
  • Reactivity prediction : DFT studies can model oxetane ring-opening pathways under acidic/basic conditions .

Q. How can contradictions in reaction outcomes involving this compound in organocatalytic systems be resolved?

  • Answer : Contradictions often arise from:
  • Solvent polarity : Nonpolar solvents favor imine formation, while polar solvents stabilize intermediates (e.g., nitrones) .
  • Catalyst loading : Adjust organocatalyst (e.g., thiourea) concentrations (0.5–5 mol%) to balance turnover and side reactions .
  • Reaction monitoring : Use in situ NMR or LC-MS to track intermediates and optimize stepwise protocols .

Q. What role does the oxetane ring play in modulating the electronic and steric properties of this compound in transition-metal catalysis?

  • Answer :
  • Electronic effects : The oxetane’s electron-withdrawing nature increases electrophilicity at the methanamine nitrogen, enhancing coordination to metal centers (e.g., Pd, Ru) .
  • Steric effects : The rigid oxetane ring creates a defined spatial arrangement, improving enantioselectivity in asymmetric catalysis. For example, oxetane-containing ligands in Pd-catalyzed allylic alkylation achieve >90% ee .
  • Ring strain : Oxetane’s 90° C-O-C angle facilitates strain-driven reactivity in ring-opening cross-coupling reactions .

Methodological Notes

  • Synthesis Optimization : Always validate reaction scalability by testing under inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .
  • Data Interpretation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) to resolve overlapping signals .
  • Safety Protocols : Follow GHS guidelines for handling amines, including fume hood use and PPE (gloves, goggles) .

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